1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20)14(15)11-18-19/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWSFPLKUDVAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylhydrazine Derivative: The starting material, 4-(tert-butyl)benzaldehyde, reacts with phenylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the indazole core.
Oxidation: The indazole derivative is then oxidized to introduce the ketone functionality at the 4-position.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the tert-butyl group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine.
Scientific Research Applications
1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related tetrahydroindazole derivatives, focusing on substituent effects, molecular properties, and biological activity:
Key Findings:
Fluorine-substituted analogs (e.g., 2-fluorophenyl) exhibit stronger DHODH inhibition due to electronegative interactions with the enzyme’s active site .
Biological Activity :
- Analogs like 1-phenyl-6,7-dihydroindazol-4-one (CAS 14823-31-5) show moderate DHODH inhibition (IC₅₀ ~100–500 nM), while fluorinated derivatives (e.g., compound 5 in ) achieve sub-100 nM potency .
- The tert-butyl substituent may reduce metabolic degradation but could also increase toxicity risks, as seen in other lipophilic indazole derivatives .
Synthetic Accessibility :
- The tert-butyl group is synthetically challenging to introduce due to steric demands, whereas fluorine or methyl groups are more straightforward to incorporate .
Biological Activity
1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS Number: 1203661-42-0) is an indazole derivative that has garnered attention due to its diverse biological activities. This compound's unique structure, characterized by a tert-butylphenyl group attached to an indazole ring, suggests potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.
- Molecular Formula : C17H20N2O
- Molecular Weight : 268.35 g/mol
- CAS Number : 1203661-42-0
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. Research indicates that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in inflammatory responses.
- Microtubule Destabilization : Similar compounds have demonstrated effective inhibition of microtubule assembly, suggesting a potential role in disrupting cancer cell division .
- Apoptosis Induction : Studies indicate that this compound can enhance caspase-3 activity, leading to increased apoptosis in cancer cells such as MDA-MB-231 (breast cancer) at concentrations as low as 1.0 μM .
Anticancer Activity
This compound has shown promising anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and others .
- Mechanism : The compound's ability to induce apoptosis and inhibit cell cycle progression contributes to its anticancer efficacy.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties through the inhibition of pro-inflammatory enzymes. This mechanism is crucial for developing treatments for conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole | Structure | Anti-inflammatory, anticancer |
| 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one | - | Potential neuroprotective effects |
| 4-tert-butylacetophenone | - | Used in organic synthesis |
Study on Microtubule Assembly Inhibition
A recent study evaluated the effects of various indazole derivatives on microtubule assembly. The results indicated that compounds similar to this compound could act as microtubule-destabilizing agents at concentrations around 20 μM .
Apoptosis Induction in Cancer Cells
In another study focusing on breast cancer cells (MDA-MB-231), compounds were tested for their ability to induce apoptosis. Results showed that treatment with this compound led to significant morphological changes and increased caspase activity at concentrations as low as 10 μM .
Q & A
Q. What are the common synthetic routes for 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one?
The compound is typically synthesized via multi-step organic reactions. A general approach involves:
- Cyclization reactions : Indazolone cores are formed through base-catalyzed cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions.
- Substitution at the phenyl ring : tert-Butyl groups are introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using tert-butylphenyl boronic acid derivatives.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) ensures purity. Reference synthetic protocols for analogous indazolones highlight the use of sodium metabisulfite as a catalyst in DMF under nitrogen at 120°C for 18 hours .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the indazolone scaffold, tert-butyl group (δ ~1.3 ppm for 9H), and dihydro regions.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₅H₁₈N₂O; theoretical [M+H]⁺ = 243.1497).
- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients for purity assessment (>95%) .
Q. How can researchers confirm the compound’s purity and stability under experimental conditions?
- Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- Karl Fischer titration : Quantify hygroscopicity, critical for storage (e.g., desiccated at -20°C) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and minimize byproducts like regioisomers?
- Reaction parameter screening : Vary temperature (80–140°C), solvent (DMF vs. THF), and catalyst (e.g., NaHSO₃ vs. p-TsOH) to identify optimal conditions.
- Byproduct analysis : Use LC-MS to detect regioisomers (e.g., 3-substituted vs. 1-substituted indazolones) and adjust stoichiometry or protecting groups to suppress their formation .
Q. How to resolve contradictions in crystallographic data during structural elucidation?
- SHELX refinement : Use SHELXL for small-molecule refinement to resolve ambiguities in electron density maps. For disordered tert-butyl groups, apply PART and SIMU constraints.
- Twinned data handling : Employ HKLF5 format in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Q. How to design experiments to study its interaction with biological targets like GLP-1R?
- Ligand docking : Use AutoDock Vina or Schrödinger Suite to model binding to active (PDB: 5VAI) or inactive (5VEW) receptor conformations. Focus on transmembrane helix 6 (TM6) interactions.
- Functional assays : Measure cAMP accumulation in HEK293 cells expressing GLP-1R to validate allosteric modulation .
Q. How to address discrepancies in reported biological activities across studies?
- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and compound concentrations.
- Metabolite screening : Use LC-MS to check for degradation products that may influence activity .
Q. What in silico approaches predict its allosteric modulation effects on protein targets?
- Molecular dynamics simulations : Run 100-ns simulations (AMBER or GROMACS) to analyze binding stability and conformational changes in targets.
- Free energy calculations : Use MM-PBSA to quantify binding affinities for mutants (e.g., TM6 residues) .
Q. How to assess its toxicological profile using computational models?
- DSSTox database : Query structural analogs for hepatotoxicity or mutagenicity alerts.
- ADMET prediction : Tools like SwissADME or ProTox-II estimate permeability (LogP), CYP inhibition, and LD₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
